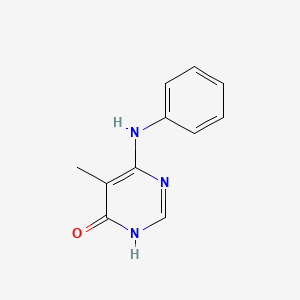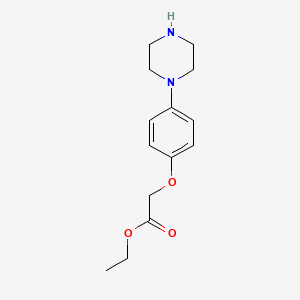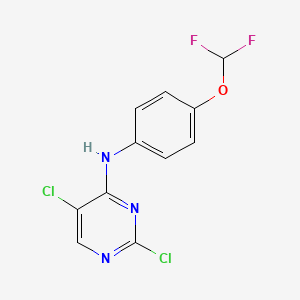
5-methyl-6-(phenylamino)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic organic compounds that play a crucial role in various biological processes, including the synthesis of nucleotides and nucleic acids
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-(phenylamino)pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-2,4-diaminopyrimidine with aniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-methyl-6-(phenylamino)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学研究应用
5-methyl-6-(phenylamino)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential interactions with biological macromolecules, including DNA and proteins.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-methyl-6-(phenylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases or other enzymes involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
6-phenylaminopyrimidin-4(3H)-one: Lacks the methyl group at the 5-position.
5-methyl-6-(methylamino)pyrimidin-4(3H)-one: Has a methyl group instead of a phenyl group at the 6-position.
5-methyl-6-(phenylamino)pyrimidin-2(1H)-one: The position of the carbonyl group is different.
Uniqueness
5-methyl-6-(phenylamino)pyrimidin-4(3H)-one is unique due to the presence of both the methyl and phenylamino groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.
属性
CAS 编号 |
960299-07-4 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC 名称 |
4-anilino-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H11N3O/c1-8-10(12-7-13-11(8)15)14-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15) |
InChI 键 |
WXCNYRGXZBKYDC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CNC1=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)





![N-methyl-3-[[4-[3-(4-methylphenoxy)azetidin-1-yl]pyrimidin-2-yl]amino]benzamide](/img/structure/B13882496.png)

![4-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)pyridin-2-amine](/img/structure/B13882500.png)

![6-Bromo-3-[(4-chlorophenyl)methyl]-2-methoxyquinoline](/img/structure/B13882533.png)
![N~1~-[2-(Dimethylamino)ethyl]-N~1~-methyl-2-nitrobenzene-1,3-diamine](/img/structure/B13882536.png)

![1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-2,6-naphthyridine](/img/structure/B13882553.png)
